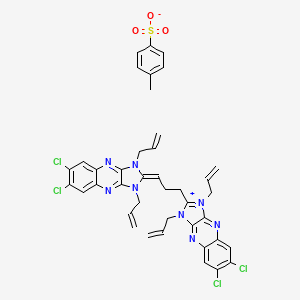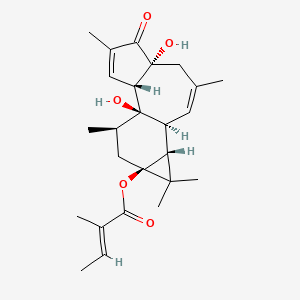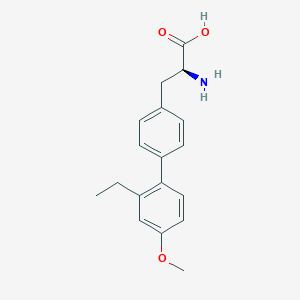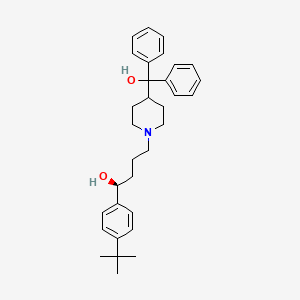
Terfenadine, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terfenadine, (S)- is an antihistamine that was widely used for the treatment of allergic conditions such as allergic rhinitis, hay fever, and allergic skin disorders. It is known for its ability to block histamine H1 receptors, thereby preventing the symptoms of allergies. due to its potential to cause cardiac arrhythmia by prolonging the QT interval, it has been largely replaced by its active metabolite, fexofenadine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Terfenadine involves several steps, starting from the reaction of 4-tert-butylbenzyl chloride with piperidine to form 4-tert-butylbenzylpiperidine. This intermediate is then reacted with diphenylmethanol under acidic conditions to yield Terfenadine .
Industrial Production Methods
Industrial production of Terfenadine typically involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for higher yields and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Terfenadine undergoes several types of chemical reactions, including:
Oxidation: Terfenadine can be oxidized to form its active metabolite, fexofenadine.
Substitution: Various substitution reactions can be performed on the aromatic rings of Terfenadine to create derivatives with different properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Reagents like halogens or nitro groups can be introduced under electrophilic aromatic substitution conditions
Major Products Formed
The major product formed from the oxidation of Terfenadine is fexofenadine, which is a safer alternative with fewer cardiac side effects .
Aplicaciones Científicas De Investigación
Terfenadine has been studied for various scientific research applications, including:
Chemistry: Used as a model compound for studying the effects of structural modifications on antihistamine activity.
Biology: Investigated for its interactions with various biological receptors and its effects on cellular processes.
Medicine: Explored for its potential use in treating other conditions beyond allergies, such as its antimicrobial activity against certain bacterial pathogens
Industry: Utilized in the development of new antihistamine drugs and as a reference compound in pharmaceutical research
Mecanismo De Acción
Terfenadine exerts its effects by competing with histamine for binding at H1-receptor sites in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle. This reversible binding suppresses the formation of edema, flare, and pruritus resulting from histaminic activity. Terfenadine does not readily cross the blood-brain barrier, minimizing central nervous system depression .
Comparación Con Compuestos Similares
Similar Compounds
Astemizole: Another antihistamine with a similar structure and mechanism of action but also associated with cardiac side effects.
Haloperidol: A butyrophenone antipsychotic with structural similarities to Terfenadine.
Fexofenadine: The active metabolite of Terfenadine, which is safer and does not cause cardiac arrhythmia
Uniqueness
Terfenadine’s uniqueness lies in its ability to be metabolized into fexofenadine, which retains the antihistamine activity without the associated cardiac risks. This makes it a valuable compound for studying the metabolism and safety profiles of antihistamines .
Propiedades
Número CAS |
126588-96-3 |
|---|---|
Fórmula molecular |
C32H41NO2 |
Peso molecular |
471.7 g/mol |
Nombre IUPAC |
(1S)-1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol |
InChI |
InChI=1S/C32H41NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3/t30-/m0/s1 |
Clave InChI |
GUGOEEXESWIERI-PMERELPUSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)[C@H](CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


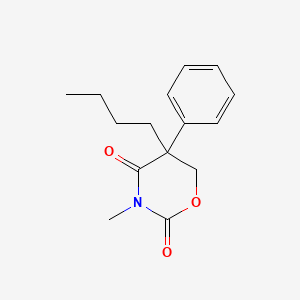

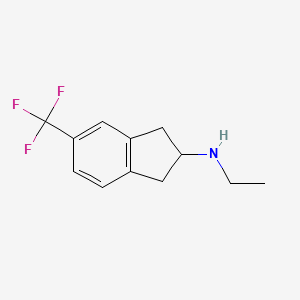
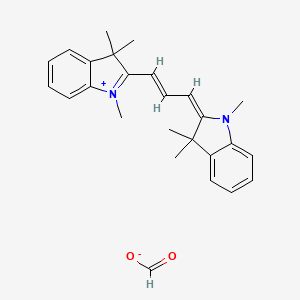
![[(3S,3aR,6S,6aS)-3-piperidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12768807.png)

![Hydroxy-3R O-acetyl dihydro-10,11 quinidine [French]](/img/structure/B12768817.png)

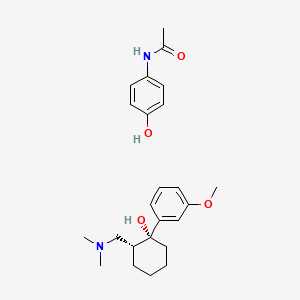
![1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole](/img/structure/B12768846.png)
